2-cyano-3-[3-(4-methylphenyl)-1H-pyrazol-4-yl]-N-1,3-thiazol-2-ylacrylamide
Overview
Description
2-cyano-3-[3-(4-methylphenyl)-1H-pyrazol-4-yl]-N-1,3-thiazol-2-ylacrylamide is a useful research compound. Its molecular formula is C17H13N5OS and its molecular weight is 335.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 335.08408123 g/mol and the complexity rating of the compound is 534. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Novel Synthesis and Antitumor Evaluation
Researchers have explored the synthesis of polyfunctionally substituted heterocyclic compounds derived from similar cyanoacetamide precursors. These studies highlight the potential of these compounds in antitumor activities, where different heterocyclic derivatives have shown high inhibitory effects against several human cancer cell lines, including breast adenocarcinoma, non-small cell lung cancer, and CNS cancer. The synthesis involves one-pot reactions under mild conditions, indicating a valuable pathway for further biological investigations and heterocyclic transformations (Shams et al., 2010).
Antimicrobial Applications
Another study focused on synthesizing new heterocyclic compounds incorporating a sulfamoyl moiety, demonstrating the versatility of cyanoacetamide derivatives for antimicrobial applications. These compounds were evaluated for their antibacterial and antifungal activities, showing promising results. This research points to the potential use of cyanoacetamide derivatives in developing new antimicrobial agents (Darwish et al., 2014).
Anti-Tumor Agents
Further research into bis-pyrazolyl-thiazoles incorporating the thiophene moiety has revealed potent anti-tumor agents. Synthesis of these compounds led to promising activities against hepatocellular carcinoma (HepG2) cell lines. The study showcases the therapeutic potential of such derivatives in cancer treatment, highlighting the importance of structural diversity for biological activity (Gomha et al., 2016).
Dynamin GTPase Inhibitors
In the realm of cellular biology, derivatives of 2-cyanoacrylamides have been developed as inhibitors of dynamin GTPase, an enzyme critical for clathrin-mediated endocytosis. These inhibitors show significant potency in vitro and in cells, marking a significant step towards understanding and controlling cellular processes related to endocytosis (Gordon et al., 2013).
Properties
IUPAC Name |
(E)-2-cyano-3-[5-(4-methylphenyl)-1H-pyrazol-4-yl]-N-(1,3-thiazol-2-yl)prop-2-enamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N5OS/c1-11-2-4-12(5-3-11)15-14(10-20-22-15)8-13(9-18)16(23)21-17-19-6-7-24-17/h2-8,10H,1H3,(H,20,22)(H,19,21,23)/b13-8+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDTASNOLEMTAGK-MDWZMJQESA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C=NN2)C=C(C#N)C(=O)NC3=NC=CS3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=C(C=NN2)/C=C(\C#N)/C(=O)NC3=NC=CS3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N5OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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